molecular formula C14H19NO2 B13653869 4-Hydroxy-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one

4-Hydroxy-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one

Cat. No.: B13653869
M. Wt: 233.31 g/mol
InChI Key: MEXMLZVUBYPCIG-UHFFFAOYSA-N
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Description

4-Hydroxy-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one: is a chemical compound with the molecular formula C14H19NO2 It is characterized by a pyrrolidinone ring substituted with a hydroxy group, two methyl groups, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with phenylethylamine, followed by cyclization and hydroxylation steps. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the pyrrolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in 4-Hydroxy-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The phenylethyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 4-Hydroxy-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological targets.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxy group and the pyrrolidinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The phenylethyl group may enhance the compound’s affinity for certain targets, leading to specific biological effects.

Comparison with Similar Compounds

    4-Hydroxy-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one: shares structural similarities with other pyrrolidinone derivatives, such as and .

Uniqueness: The presence of the hydroxy group and the specific substitution pattern in this compound distinguishes it from other similar compounds

Properties

IUPAC Name

4-hydroxy-3,3-dimethyl-1-(1-phenylethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10,12,16H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXMLZVUBYPCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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